molecular formula C16H23N3O4S B2565369 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide CAS No. 1091405-59-2

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide

Cat. No.: B2565369
CAS No.: 1091405-59-2
M. Wt: 353.44
InChI Key: QSIOWBPUFRFCKG-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic chemical compound designed for research applications. It features a molecular architecture combining a benzamide core with cyclopentaneamido and methanesulfonamidoethyl functional groups. This structure is characteristic of a class of molecules being investigated for their potential in biomedical research, particularly in oncology. Compounds with similar sulfonamide and benzamide motifs have been identified as promising scaffolds in the development of anti-cancer agents, showing activity against various cancer cell lines through mechanisms that can include COX-2 independent pathways . The presence of the sulfonamide group is a common feature in many biologically active molecules and pharmaceuticals, contributing to properties such as metabolic stability and the ability to engage specific biological targets . As a research chemical, this product is offered to facilitate the exploration of structure-activity relationships (SAR) and to aid in the discovery of new therapeutic agents. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-(methanesulfonamido)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-24(22,23)18-11-10-17-15(20)13-6-8-14(9-7-13)19-16(21)12-4-2-3-5-12/h6-9,12,18H,2-5,10-11H2,1H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIOWBPUFRFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, as mentioned above, can be scaled up for industrial production, providing a rapid and efficient pathway for synthesizing these compounds .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), which is involved in neuroinflammation . The compound’s structure allows it to interact with various biological targets, leading to its diverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide with key benzamide derivatives, focusing on structural features, physicochemical properties, and functional implications.

Structural Analogues

2.1.1. 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1)
  • Structure : Benzamide core with a cyclohexyl group (N-position) and a benzooxazole-thioacetamido substituent (4-position).
  • Properties : Yield (70%), melting point unspecified.
  • Comparison : The cyclohexyl group in Compound 1 introduces bulkiness similar to the cyclopentaneamido group in the target compound. However, the benzooxazole-thioacetamido substituent may enhance π-π stacking or hydrogen bonding compared to the cyclopentaneamido group, which is less polar. The methanesulfonamidoethyl group in the target compound likely improves aqueous solubility relative to the cyclohexyl group .
2.1.2. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethyl group (N-position).
  • Properties : Yield (80%), melting point 90°C.
  • Comparison: The dimethoxyphenethyl group in Rip-B provides electron-donating methoxy groups, which could enhance receptor binding via hydrophobic interactions. The cyclopentaneamido substituent adds rigidity, possibly reducing conformational flexibility compared to Rip-B’s linear phenethyl chain .
2.1.3. AH-7921 (N,N-Dimethylaminocyclohexylmethyl-3,4-dichlorobenzamide)
  • Structure: Dichlorinated benzamide core with an N,N-dimethylaminocyclohexylmethyl group.
  • Properties: Notable opioid agonist activity.
  • Comparison: AH-7921’s dichlorinated aromatic ring enhances lipophilicity and receptor affinity. The target compound lacks halogenation but incorporates a cyclopentaneamido group, which may reduce lipophilicity while maintaining steric bulk.

Physicochemical and Functional Comparisons

Compound Key Substituents Yield (%) Melting Point (°C) Functional Implications
Target Compound Cyclopentaneamido, methanesulfonamidoethyl N/A N/A Potential pH-responsive release, improved solubility
Compound 1 Benzooxazole-thioacetamido, cyclohexyl 70 N/A Enhanced π-π stacking, moderate solubility
Rip-B 3,4-Dimethoxyphenethyl 80 90 Hydrophobic interactions, high yield
AH-7921 3,4-Dichloro, N,N-dimethylaminocyclohexyl N/A N/A High lipophilicity, opioid receptor affinity
N-(Phenylcarbamoyl) Benzamide Phenylcarbamoyl N/A N/A Moderate ADMET profile, cytotoxic potential
  • Solubility and Bioavailability: The methanesulfonamidoethyl group in the target compound likely enhances aqueous solubility compared to AH-7921’s lipophilic dichlorinated structure or Compound 1’s cyclohexyl group. This aligns with trends observed in pH-responsive benzamide nanomedicines, where polar substituents facilitate controlled drug release in acidic environments .
  • This mirrors findings in N-alkylated aromatic polyamides, where conformational rigidity influences foldameric properties and biological interactions .
  • Toxicity and Metabolism: Sulfonamide groups (as in the target compound) are associated with distinct metabolic pathways compared to carbamoyl or dimethylamino groups (e.g., in AH-7921 or N-(phenylcarbamoyl) benzamide). This could reduce cytochrome P450-mediated interactions but may pose sulfonamide-specific hypersensitivity risks .

Biological Activity

4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopentane ring, an amide linkage, and a methanesulfonamide group. These structural elements are believed to contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. The mechanism involves inhibition of the viral protease, which is crucial for viral replication. For instance, compounds targeting the 3-chymotrypsin-like protease (3CL pro) have shown promising results in preventing viral proliferation.

Anticancer Properties

Research has suggested that this compound may also possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The specific pathways involved are still under investigation but may include interactions with key signaling molecules such as p53 and Bcl-2 family proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Proteases : By binding to the active site of proteases like 3CL pro, the compound disrupts viral replication processes.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study 1: Antiviral Efficacy

A study conducted on a series of amide derivatives similar to this compound demonstrated significant antiviral activity against SARS-CoV-2. The researchers evaluated the efficacy through in vitro assays measuring viral load reduction in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in viral replication.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of this compound using various cancer cell lines (e.g., breast and lung cancer). The study employed MTT assays to assess cell viability post-treatment with different concentrations of the compound. Results showed a marked decrease in cell viability correlated with increased concentrations, suggesting potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of 3CL pro
AnticancerInduction of apoptosisOngoing studies
CytotoxicityCell viability reductionPreliminary findings

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